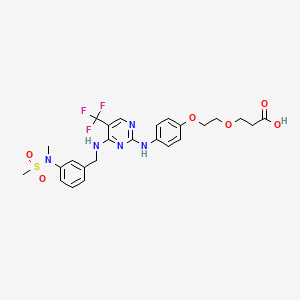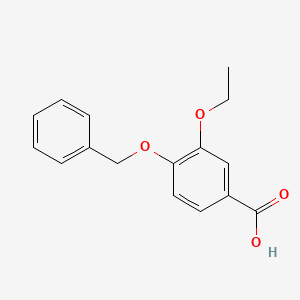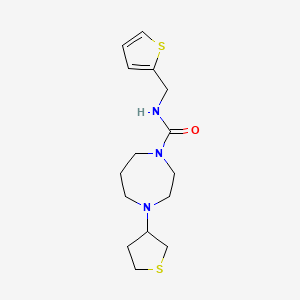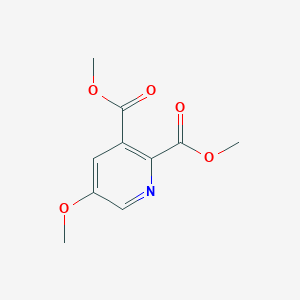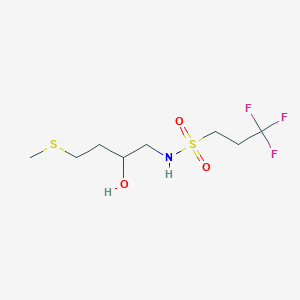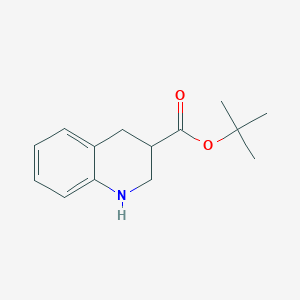![molecular formula C16H18N4O2S B2674389 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172991-59-1](/img/structure/B2674389.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide” is a compound that has been synthesized in the field of medicinal chemistry . It’s part of a class of compounds known as benzothiazoles, which are known for their antibacterial activity .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually analyzed based on their IR, 1H, 13C NMR, and mass spectral data . For instance, the title compound was synthesized with a yield of 65%, and its 1H NMR (DMSO-d6, 500 MHz) was δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .Aplicaciones Científicas De Investigación
Anti-tumor Properties
The synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, including compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, revealed their potential as anti-tumor agents. These compounds have shown significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer and breast cancer. The structure-activity relationship was supported by X-Ray crystallographic data, underscoring their promise in cancer research (Nassar et al., 2015).
Fluorescence Applications
N-Ethoxycarbonylpyrene- and perylene thioamides, structurally related to the compound , have been utilized as building blocks in the synthesis of a variety of fluorescent dyes. These dyes exhibit fluorescence across a wide spectrum and demonstrate dual fluorescence, including white light emission under certain conditions. The high emission efficiency and solvatochromism of these compounds suggest their potential in developing fluorescence-based applications (Witalewska et al., 2019).
Antibacterial Agents
The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, akin to the target compound, have led to the discovery of a novel class of antibacterial agents. These compounds exhibit promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic at the concentrations tested. Their structure-activity relationships highlight the potential for developing new antibacterial treatments (Palkar et al., 2017).
Tuberculosis Treatment
Thiazole-aminopiperidine hybrid analogues, related in structure to this compound, have been identified as novel inhibitors of Mycobacterium tuberculosis GyrB. Among the compounds studied, one particularly promising compound demonstrated activity against all tests, including inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, highlighting its potential as a new therapeutic agent for tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
The mechanism of action of similar compounds involves their antibacterial activity. These molecules are investigated for their antibacterial activity, in isolation and in complex with cell-penetrating peptides . They display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-11(9-10(3)19-20)15(21)18-16-17-14-12(22-5-2)7-6-8-13(14)23-16/h6-9H,4-5H2,1-3H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFFVGZOTBLYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(C=CC=C3S2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one](/img/structure/B2674307.png)
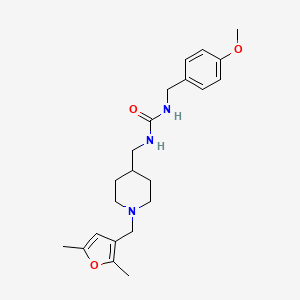
![6-ethyl-2-[(4-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2674309.png)
![Ethyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2674310.png)
![11-(4-Ethoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2674311.png)
![1-(4-Fluorophenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2674314.png)
![N-benzyl-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2674317.png)
